N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 894002-00-7
Cat. No.: VC6460101
Molecular Formula: C19H15N5OS2
Molecular Weight: 393.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894002-00-7 |
|---|---|
| Molecular Formula | C19H15N5OS2 |
| Molecular Weight | 393.48 |
| IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C19H15N5OS2/c1-12-5-6-15-16(10-12)27-19(21-15)22-17(25)11-26-18-8-7-14(23-24-18)13-4-2-3-9-20-13/h2-10H,11H2,1H3,(H,21,22,25) |
| Standard InChI Key | SDJZLENFLQRFNP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4 |
Introduction
N-(6-Methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex heterocyclic compound belonging to the class of benzothiazole derivatives. These compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound integrates multiple functional groups and heterocyclic systems, making it a promising candidate for pharmaceutical applications.
Synthesis Pathway
The synthesis of N-(6-Methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the following steps:
-
Formation of Benzothiazole Scaffold:
-
Starting from 2-amino-thiophenol, the benzothiazole core is synthesized via cyclization with acetic acid derivatives under acidic or oxidative conditions.
-
-
Introduction of Sulfanylacetamide Group:
-
The acetamide linkage is introduced by reacting the benzothiazole derivative with chloroacetyl chloride in the presence of a base.
-
-
Coupling with Pyridazine Derivative:
-
The sulfanyl group is used to attach the pyridazine-pyridine moiety through nucleophilic substitution or coupling reactions.
-
This multi-step synthesis requires rigorous purification and characterization at each stage to ensure product integrity.
Characterization Techniques
The structural elucidation of this compound is achieved using advanced spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Identifies proton environments such as aromatic hydrogens and methyl groups.
-
¹³C NMR: Confirms carbon skeleton, including aromatic carbons and carbonyl groups.
-
-
Mass Spectrometry (MS):
-
Provides molecular weight confirmation and fragmentation pattern analysis.
-
-
Infrared Spectroscopy (IR):
-
Detects functional groups like carbonyl (C=O) and sulfanyl (S-H).
-
-
X-Ray Crystallography:
-
Offers detailed three-dimensional structural insights.
-
Biological Activity
Preliminary studies suggest that compounds with similar scaffolds exhibit notable pharmacological properties:
-
Antimicrobial Activity:
-
Benzothiazole derivatives are known for their efficacy against bacterial and fungal pathogens.
-
-
Anti-inflammatory Potential:
-
Sulfanylacetamides often inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.
-
-
Anticancer Properties:
-
Pyridazine-linked compounds demonstrate cytotoxicity against cancer cell lines by interfering with DNA replication or inducing apoptosis.
-
Further in vitro and in vivo studies are required to validate these activities for this specific compound.
Applications in Drug Development
The integration of multiple pharmacophores in N-(6-Methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide makes it a versatile candidate for drug discovery:
-
Lead Optimization:
-
Its modular structure allows for modifications to enhance potency or reduce toxicity.
-
-
Molecular Docking Studies:
-
Computational simulations can predict binding affinity to target proteins such as kinases or enzymes involved in disease pathways.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume